molecular formula C23H42ClN B15087798 2-Methyl-4-dodecylbenzyltrimethylammonium chloride CAS No. 1187753-48-5

2-Methyl-4-dodecylbenzyltrimethylammonium chloride

Cat. No.: B15087798
CAS No.: 1187753-48-5
M. Wt: 368.0 g/mol
InChI Key: CBZFWTHJISVKQG-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride typically involves the alkylation of 2-methyl-4-dodecylbenzyl chloride with trimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with automated control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-dodecylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield the corresponding hydroxide salt .

Scientific Research Applications

2-Methyl-4-dodecylbenzyltrimethylammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-dodecylbenzyltrimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-dodecylbenzyltrimethylammonium chloride is unique due to its specific alkyl chain length and the presence of a methyl group on the benzyl ring. These structural features contribute to its distinct surfactant properties and its effectiveness in disrupting cell membranes .

Properties

CAS No.

1187753-48-5

Molecular Formula

C23H42ClN

Molecular Weight

368.0 g/mol

IUPAC Name

(4-dodecyl-2-methylphenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-15-16-22-17-18-23(21(2)19-22)20-24(3,4)5;/h17-19H,6-16,20H2,1-5H3;1H/q+1;/p-1

InChI Key

CBZFWTHJISVKQG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C[N+](C)(C)C)C.[Cl-]

Origin of Product

United States

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